molecular formula C₁₄H₂₀N₂O₄ B1153816 Isopropylfelbamate

Isopropylfelbamate

Cat. No.: B1153816
M. Wt: 280.32
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropylfelbamate is a structural analog of the anticonvulsant drug felbamate (2-phenyl-1,3-propanediol dicarbamate), distinguished by the substitution of an isopropyl group in its chemical structure. The compound is primarily utilized in academic and industrial research settings as a reference material or synthetic intermediate, though its exact applications remain proprietary or under investigation.

Properties

Molecular Formula

C₁₄H₂₀N₂O₄

Molecular Weight

280.32

Synonyms

Felbamate Isopropyl Impurity; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of Felbamate

Felbamate and its derivatives share a carbamate backbone, critical for their biological activity. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Carbamate Derivatives
Compound Molecular Formula CAS Number Molecular Weight Key Structural Features Primary Applications
Isopropylfelbamate Not disclosed* Not disclosed ~250 (estimated) Isopropyl substitution, carbamate Research chemical
Felbamate C₁₁H₁₄N₂O₄ 25451-53-0 238.24 Phenyl, propanediol dicarbamate Anticonvulsant therapy
Felbamate Related Compound A C₉H₁₃N₂O₃ 25451-53-0† 195.22 Simplified dicarbamate structure Reference standard
3-Hydroxy-2-phenylpropyl carbamate C₁₀H₁₃NO₃ 201215-90-9 303.79 Hydroxy-phenyl, carbamate Synthetic intermediate
Iprovalicarb C₁₈H₂₄N₂O₄ 140923-17-7 332.39 Cyclopropane-isoxazole, carbamate Agricultural fungicide

Functional and Pharmacological Differences

  • Felbamate : Approved for epilepsy treatment, it inhibits NMDA receptors and potentiates GABA responses. Its use is restricted due to rare hepatotoxicity and aplastic anemia risks .
  • No clinical safety data is available.
  • 3-Hydroxy-2-phenylpropyl carbamate : The hydroxy-phenyl moiety could influence solubility and receptor binding, though its pharmacological profile is uncharacterized.
  • Iprovalicarb : A carbamate fungicide targeting oomycete pathogens, demonstrating the structural versatility of carbamates beyond neuropharmacology .

Research and Regulatory Implications

While this compound’s exact applications remain undefined, its structural kinship to felbamate underscores the importance of:

  • Targeted Toxicity Screening : Prioritizing hepatic and hematological safety studies, given felbamate’s adverse effect profile.
  • Regulatory Read-Across : Leveraging ECHA’s Read-Across Assessment Framework (RAAF) to infer data gaps, provided substituent-driven disparities are accounted for .

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